Product packaging for 6H-Benzo[c]phenothiazine, 5,7-dihydro-(Cat. No.:CAS No. 66234-05-7)

6H-Benzo[c]phenothiazine, 5,7-dihydro-

Cat. No.: B14470020
CAS No.: 66234-05-7
M. Wt: 251.3 g/mol
InChI Key: JGOCIJYOKGMVSU-UHFFFAOYSA-N
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Description

6H-Benzo[c]phenothiazine, 5,7-dihydro- is a benzothiazine derivative, a class of heterocyclic compounds characterized by a ring system containing sulfur and nitrogen atoms . The benzothiazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as a fundamental building block for the development of novel bioactive molecules and functional materials . Researchers value this core structure for its potential in designing new compounds, as related benzothiazines and phenothiazines have demonstrated a wide spectrum of biological activities . For instance, various phenothiazine derivatives are known to exhibit dopamine receptor antagonism, which is the basis for their historical use as first-generation antipsychotic agents . Other areas of investigation for similar compounds include anticancer research, where some modified phenothiazines have shown cytotoxic activity against specific cancer cell lines , and antimicrobial studies, exploring their effects against parasites and drug-resistant bacteria . Beyond pharmacology, the phenothiazine structure is also explored in materials science for applications such as organic dyes, sensors, and in the development of electrocatalysts for biofuel cells . This compound is presented as a valuable chemical intermediate for researchers working in synthetic chemistry, drug discovery, and materials science. It is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NS B14470020 6H-Benzo[c]phenothiazine, 5,7-dihydro- CAS No. 66234-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66234-05-7

Molecular Formula

C16H13NS

Molecular Weight

251.3 g/mol

IUPAC Name

6,7-dihydro-5H-benzo[c]phenothiazine

InChI

InChI=1S/C16H13NS/c1-2-6-12-11(5-1)9-10-14-16(12)18-15-8-4-3-7-13(15)17-14/h1-8,17H,9-10H2

InChI Key

JGOCIJYOKGMVSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC4=CC=CC=C4N2

Origin of Product

United States

Synthetic Methodologies for 6h Benzo C Phenothiazine, 5,7 Dihydro and Its Derivatives

Established Synthetic Approaches

Cyclocondensation Reactions with Precursors

Cyclocondensation reactions represent a foundational and widely employed strategy for constructing the phenothiazine (B1677639) framework. These reactions typically involve the formation of the central thiazine (B8601807) ring by combining precursors that contain the necessary aniline (B41778) and thiophenol moieties, which are then fused to a naphthalene (B1677914) system to form the benzo[c]phenothiazine structure.

A common approach involves the condensation of a 2-aminothiophenol (B119425) derivative with a suitably functionalized naphthoquinone. For instance, the reaction between 2-aminothiophenol and 2,3-dichloro-1,4-naphthoquinone in an alkaline medium can be used to generate a key intermediate, which can then undergo further condensation to yield complex benzothiazinophenothiazine derivatives. This method is valued for its ability to assemble the core structure from relatively simple and accessible starting materials. The regiochemistry of these reactions can often be controlled by the substitution patterns on the precursors.

Precursor 1Precursor 2ConditionsProduct Type
2-Aminothiophenol2,3-Dichloro-1,4-naphthoquinoneAlkaline MediumBenzophenothiazinone intermediate
β-EnaminodiketonesAromatic AmidinesVarious SolventsPolyazaheterocycles

This table provides illustrative examples of precursor types used in cyclocondensation reactions to build complex heterocyclic systems. nih.gov

High-Pressure Synthesis Techniques

The application of high-pressure techniques to the synthesis of benzophenothiazine derivatives is not widely documented in readily available literature. However, high-pressure chemistry is a known method for accelerating reactions and influencing selectivity in the synthesis of other N-heterocycles. By applying high hydrostatic pressure, often in the range of several hundred megapascals (MPa), reaction times can be dramatically reduced from hours to minutes or even seconds for certain cycloadditions and condensation reactions. acs.orgrsc.org This activation method can promote reactions that are otherwise sluggish at atmospheric pressure, potentially enabling the use of less reactive precursors or proceeding at lower temperatures. rsc.org While specific examples for 6H-Benzo[c]phenothiazine, 5,7-dihydro- are scarce, the principles suggest it could be a viable, albeit less common, approach for its synthesis, particularly for challenging cyclization steps. acs.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of phenothiazine derivatives. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significant reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov

The cyclization of substituted diphenylamines to form the phenothiazine ring, a key step in many synthetic routes, has been shown to be particularly amenable to microwave assistance. This is especially true for reactions involving bulky substituents that might otherwise hinder the reaction and lower yields under classical conditions. nih.govnih.gov Microwave irradiation has also been successfully applied to multicomponent reactions for constructing other complex heterocycles, demonstrating its versatility. mdpi.comwikipedia.org These protocols can be performed using solid supports or under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Reaction TypeHeating MethodReaction TimeYieldReference
Pyridopyrimidine SynthesisConventional20 h38% wikipedia.org
Pyridopyrimidine SynthesisMicrowaveNot specifiedModerate to good wikipedia.org
Quinoline SynthesisConventional6 h79% youtube.com
Quinoline SynthesisMicrowave (100 W)Not specifiedImproved youtube.com
Phenothiazine CyclizationConventionalSlowerLower nih.govnih.gov
Phenothiazine CyclizationMicrowaveFasterImproved nih.govnih.gov

This table compares reaction outcomes for the synthesis of various heterocycles, illustrating the general advantages of microwave irradiation over conventional heating.

Palladium-Catalyzed Cyclization and Domino Reactions

Palladium catalysis offers a versatile and powerful platform for the synthesis of heterocyclic compounds, including phenothiazine analogues. These methods typically involve the formation of key C-N or C-S bonds through cross-coupling reactions. The intramolecular Buchwald-Hartwig amination is a prominent example, where a pre-functionalized diaryl sulfide (B99878) or diaryl amine containing an ortho-halide is cyclized in the presence of a palladium catalyst to form the central thiazine ring.

Domino or cascade reactions initiated by palladium-catalyzed C-H functionalization are also an elegant strategy. researchgate.net This approach allows for the construction of complex heterocyclic skeletons in a single step from simpler precursors, enhancing synthetic efficiency. researchgate.net For example, a process could involve an initial intermolecular C-N or C-S coupling followed by an intramolecular C-H activation/cyclization sequence. While direct applications to 6H-Benzo[c]phenothiazine may be specific, the extensive use of palladium catalysis in forming related structures like benzothiazoles, carbazoles, and other N-heterocycles highlights its potential and applicability in this area. rsc.orgresearchgate.net

Copper-Catalyzed and Metal-Free Synthetic Routes

Copper-Catalyzed Routes: Copper-catalyzed reactions, particularly the Ullmann condensation, are classic and still relevant methods for forming the C-N and C-S bonds necessary for the phenothiazine core. nih.govmdpi.com The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, thiol, or alcohol at high temperatures using stoichiometric amounts of copper. nih.gov Modern advancements have led to the development of catalytic systems using various copper salts (e.g., CuI, Cu(OAc)₂) and ligands, which allow the reactions to proceed under milder conditions with a broader substrate scope. chemrxiv.org These intramolecular Ullmann-type cyclizations are a direct pathway to the phenothiazine tricycle from appropriately substituted diaryl amine or sulfide precursors. mdpi.com

Metal-Free Routes: In recent years, a strong emphasis on sustainable chemistry has driven the development of transition-metal-free synthetic methods. For phenothiazine synthesis, these approaches often rely on catalysis by iodine, acids, bases, or photocatalysts to promote the necessary bond formations. For instance, the reaction of 2-aminobenzenethiols with cyclohexanones can be achieved using molecular oxygen as the oxidant, avoiding the need for a metal catalyst. Other metal-free methods include high-valence iodine-mediated dehydrogenative couplings and electrochemical syntheses, which often proceed through radical cation intermediates. These strategies offer the advantage of avoiding potentially toxic and expensive transition metal catalysts.

Oxidative C-N Coupling Methodologies

Oxidative C-N coupling, also known as cross-dehydrogenative coupling (CDC), is a modern and atom-economical strategy for synthesizing N-arylated phenothiazines and related compounds. This approach forms a direct bond between a C-H and an N-H group, with the only formal byproduct being hydrogen or water, making it an environmentally attractive method. acs.org

These reactions can be promoted by various catalytic systems. Iron-catalyzed oxidative coupling has been demonstrated using air as the sole oxidant, offering a green and cost-effective option. acs.org Photocatalytic methods, using either metal complexes or purely organic dyes, can also facilitate the coupling under visible light irradiation. The phenol-phenothiazine coupling is a notable example of this type of transformation, which can accommodate a wide array of oxidizing conditions, often with high reliability and under mild conditions. These methods are distinguished by their operational simplicity and directness in forging the key C-N bond. acs.org

Fusion of Diphenylamine with Sulfur

The most direct and established method for creating the phenothiazine core is the Bernthsen synthesis, which involves the fusion of a diarylamine with elemental sulfur. dtic.milyoutube.com This reaction is typically catalyzed by a small amount of iodine or anhydrous aluminum chloride. dtic.milslideshare.netprepchem.com In the specific case of 6H-Benzo[c]phenothiazine, 5,7-dihydro- (also known as 7-Benzo[c]phenothiazine), the precursor is not diphenylamine, but rather N-phenyl-β-naphthylamine. dtic.mil

The reaction proceeds by heating a mixture of N-phenyl-β-naphthylamine and sulfur, often in the presence of an iodine catalyst, at elevated temperatures (140-200°C). youtube.comprepchem.com During this process, hydrogen sulfide gas is evolved as the thiazine ring is formed through cyclization. prepchem.comcutm.ac.in The general mechanism involves the electrophilic attack of sulfur on the aromatic rings of the diarylamine, leading to the formation of the tricyclic phenothiazine structure. The resulting crude product is typically a solid mass that can be purified by grinding and extracting with solvents like alcohol, followed by recrystallization to yield the final product. prepchem.comcutm.ac.in Yields for this type of fusion reaction can be quite high, sometimes exceeding 90%. youtube.comprepchem.comcutm.ac.in

Retrosynthetic Analysis and Rational Design Strategies

A retrosynthetic approach to 6H-Benzo[c]phenothiazine, 5,7-dihydro- primarily involves disconnections of the central thiazine ring. The most logical strategy is to break the two carbon-sulfur bonds, which leads back to N-phenyl-β-naphthylamine and a sulfur source, mirroring the Bernthsen fusion synthesis. This remains the most common and practical approach for creating the unsubstituted scaffold. dtic.mil

Alternative rational design strategies can be envisioned by considering different bond disconnections. For instance, a C-N and a C-S bond disconnection suggests a pathway involving the condensation of a pre-functionalized aminothiophenol with a naphthoquinone derivative. This approach is particularly useful for synthesizing more complex, substituted benzothiazinophenothiazine systems. orientjchem.org For example, the synthesis of 6-chloro-5H-benzo[a]phenothiazin-5-one is achieved through the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone. orientjchem.org While this example yields a different isomer (benzo[a]phenothiazine), the underlying principle of condensing sulfur- and nitrogen-containing precursors represents a versatile design strategy for accessing various phenothiazine-based architectures. Such multi-step strategies allow for greater control over the final substitution pattern compared to the direct fusion method. researchgate.net

Derivatization Strategies of the 6H-Benzo[c]phenothiazine, 5,7-dihydro- Scaffold

Modification of the core 6H-Benzo[c]phenothiazine, 5,7-dihydro- structure is crucial for tuning its chemical and physical properties. Derivatization can be targeted at the aromatic rings, the nitrogen atom of the thiazine ring, or the sulfur atom.

Introducing substituents such as alkyl, aryl, or trifluoromethyl groups onto the carbocyclic rings is most efficiently achieved by starting the synthesis with appropriately substituted precursors. dtic.mil For the synthesis of a ring-substituted 6H-Benzo[c]phenothiazine, 5,7-dihydro-, one would begin with a substituted N-phenyl-β-naphthylamine. For example, to synthesize a methyl-substituted derivative, 3-trifluoromethyl-3'-methyldiphenylamine can be fused with sulfur to yield 2-trifluoromethyl-8-methylphenothiazine. dtic.mil This same principle applies to the benzo[c]phenothiazine series, where the position of the substituent on the final product is determined by its position on the starting diarylamine. This precursor-based approach is generally preferred over direct substitution on the pre-formed phenothiazine ring, as direct reactions like Friedel-Crafts alkylations can be difficult to control and often yield hard-to-isolate product mixtures. dtic.mil

The nitrogen atom at the 10-position (in standard phenothiazine numbering) is a common site for derivatization. The N-H group can be readily functionalized through various reactions, including acylation and alkylation.

N-Acylation: The phenothiazine nitrogen can be acylated using reagents like acetyl chloride in a suitable solvent. This reaction is often the first step in a multi-step synthesis to create more complex derivatives. metfop.edu.in For example, 10-H phenothiazine is treated with acetyl chloride to form N-Acetyl Phenothiazine. metfop.edu.in

N-Alkylation and N-Arylation: Alkyl or aryl groups can be introduced at the nitrogen position. This is often achieved by deprotonating the nitrogen with a base to form an anion, which then reacts with an alkyl halide or an activated aryl halide. researchgate.net Another powerful method is the Buchwald-Hartwig cross-coupling reaction, which can be used to form N-aryl bonds. rsc.org These substitutions are used to create a wide array of derivatives with modified properties. For instance, N-arylation of phenothiazine with 4-fluorobenzonitrile (B33359) can be used to synthesize N-phenylphenothiazine derivatives. nih.gov

Table 1: Examples of N-Substitution Reactions on the Phenothiazine Scaffold
Reaction TypeReagent(s)Product TypeReference
AcylationAcetyl ChlorideN-Acetyl Phenothiazine metfop.edu.in
AlkylationAlkyl Halides (e.g., chloropropane, benzyl (B1604629) chloride)N-Alkyl Phenothiazine Derivatives researchgate.net
Arylation4-FluorobenzonitrileN-(4-cyanophenyl)phenothiazine nih.gov
Reductive N-phenylethylationTriethylsilane, Trifluoroacetic acid, Methyl 4-(2-methoxyvinyl)benzoateN-phenylethyl Phenothiazine Derivative nih.gov

Halogen atoms can be incorporated into the 6H-Benzo[c]phenothiazine, 5,7-dihydro- scaffold to significantly alter its electronic properties. Synthesis of halogenated derivatives is typically achieved by employing halogen-substituted precursors in the initial fusion reaction. For example, fluorinated phenothiazines can be synthesized by using fluorinated aminobenzenethiols and o-halonitrobenzenes in a multi-step process that involves a Smiles rearrangement. researchgate.net This method allows for precise control over the location of the halogen substituent on the aromatic framework.

The sulfur atom in the central thiazine ring is readily oxidized to form either a sulfoxide (B87167) (S=O) or a sulfone (SO₂). rsc.org These oxidized derivatives have distinct electronic and structural properties compared to the parent compound. rsc.orgrsc.org

Sulfoxides (5-Oxides): The synthesis of phenothiazine-5-oxide is typically achieved by reacting the parent phenothiazine with an oxidizing agent under controlled conditions. A common method involves the use of hydrogen peroxide in a solvent like alcoholic potassium hydroxide (B78521) or glacial acetic acid. dtic.milresearchgate.net

Sulfones (5,5-Dioxides): Further oxidation of the phenothiazine or the phenothiazine-5-oxide with a stronger oxidizing agent or under more forcing conditions yields the corresponding phenothiazine-5,5-dioxide. Reagents such as m-chloroperbenzoic acid (m-CPBA) or excess hydrogen peroxide in glacial acetic acid are effective for this transformation. rsc.orgresearchgate.net The conversion of the sulfur atom to a sulfone group significantly changes the geometry and electronic nature of the heterocyclic ring. rsc.org

Table 2: Synthesis of Oxidized Phenothiazine Derivatives
ProductOxidizing AgentSolvent/ConditionsReference
Phenothiazine-5-oxide (Sulfoxide)Hydrogen Peroxide (H₂O₂)Alcoholic Potassium Hydroxide dtic.mil
Phenothiazine-5,5-dioxide (Sulfone)Hydrogen Peroxide (30%)Glacial Acetic Acid researchgate.net
Phenothiazine-5,5-dioxide (Sulfone)m-Chloroperbenzoic acid (m-CPBA)- rsc.org

Formation of Fused Heterocyclic Compounds

Detailed research findings specifically describing the formation of additional fused heterocyclic rings onto the 6H-Benzo[c]phenothiazine, 5,7-dihydro- core are not available in the searched scientific literature. While general methods for the synthesis of benzo-fused nitrogen and sulfur-containing heterocycles are well-established, specific examples using 6H-Benzo[c]phenothiazine, 5,7-dihydro- as a scaffold for further annulation reactions could not be retrieved.

Stereoselective Synthesis and Chiral Induction Approaches

Information regarding the stereoselective synthesis of 6H-Benzo[c]phenothiazine, 5,7-dihydro- or the application of chiral induction methods to produce enantiomerically enriched derivatives is not present in the available literature. Consequently, no research findings or data tables related to this topic can be provided.

Advanced Spectroscopic Characterization of 6h Benzo C Phenothiazine, 5,7 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Proton NMR (¹H-NMR) is fundamental for identifying the hydrogen framework of a molecule. In the context of phenothiazine (B1677639) derivatives, ¹H-NMR spectra reveal characteristic signals for aromatic and aliphatic protons. The chemical shifts (δ) of aromatic protons typically appear in the downfield region (around 6.5–8.0 ppm), influenced by the electron-donating or -withdrawing nature of substituents on the rings. nih.govnih.gov The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (e.g., singlets, doublets, triplets) provide information about neighboring protons. For instance, protons on the benzo[c]phenothiazine core will exhibit complex multiplets due to spin-spin coupling between adjacent protons on the aromatic rings. Protons of aliphatic side chains, often present in derivatives, will appear in the upfield region of the spectrum.

Table 1: Representative ¹H-NMR Chemical Shifts for Phenothiazine-Related Structures Note: Data are illustrative and compiled from various phenothiazine derivatives. Exact values for 6H-Benzo[c]phenothiazine, 5,7-dihydro- may vary.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons6.5 - 8.0Multiplet (m)
N-H ProtonVariable, often broadSinglet (s)
Aliphatic Protons (Side Chain)1.0 - 4.5Variable (s, d, t, m)

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing a map of the carbon skeleton. acs.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts in ¹³C-NMR are highly sensitive to the electronic environment.

For 6H-Benzo[c]phenothiazine, 5,7-dihydro- and its derivatives, aromatic carbons resonate in the range of 115–150 ppm. libretexts.orgdocbrown.info Carbons directly attached to the nitrogen and sulfur heteroatoms show distinct shifts. The presence of substituents can significantly alter the chemical shifts of nearby carbons, providing valuable information for determining the substitution pattern. nih.govresearchgate.net For example, the carbon atoms involved in carbon-fluorine couplings in fluorinated derivatives show characteristic splitting patterns. acs.org

Table 2: Representative ¹³C-NMR Chemical Shifts for Phenothiazine-Related Structures Note: Data are illustrative and compiled from various phenothiazine derivatives. Exact values for 6H-Benzo[c]phenothiazine, 5,7-dihydro- may vary.

Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic C-H115 - 135
Aromatic Quaternary C125 - 150
C=O (in derivatives)170 - 200
Aliphatic C (Side Chain)10 - 65

Nitrogen-15 NMR is a specialized technique that provides direct information about the nitrogen atoms within a molecule. acs.org Due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus, techniques like Cross Polarization (CP) and Magic Angle Spinning (MAS) are employed, particularly in the solid state, to enhance signal sensitivity. mdpi.com

For phenothiazine derivatives, ¹⁵N CP/MAS NMR is invaluable for probing the local environment of the nitrogen atom in the central ring. The ¹⁵N chemical shift is highly sensitive to factors such as protonation state, hybridization, and involvement in hydrogen bonding. researchgate.net This technique can distinguish between different crystalline forms (polymorphs) and can be used to study conformational changes in the solid state. For example, a study on a dimethylacridane derivative, which shares structural similarities, used ¹⁵N CP/MAS NMR to identify different nitrogen environments corresponding to conformational isomers. acs.org

While one-dimensional NMR provides essential data, complex molecules like substituted 6H-Benzo[c]phenothiazines often exhibit overlapping signals in their ¹H spectra. Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment by correlating different nuclei through chemical bonds or through space. researchgate.net

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlate proton signals with their directly attached carbon atoms. This allows for the definitive assignment of protonated carbons in the ¹³C-NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular structure and assigning quaternary (non-protonated) carbons. These experiments are instrumental in confirming the connectivity of the complex ring system and the positions of substituents. researchgate.net

The characterization of phenothiazine derivatives is often enhanced by performing NMR studies in both solution and solid states.

Solution NMR provides information about the molecule in its dynamic, solvated state. It is the standard method for structural elucidation and can reveal information about conformational flexibility and dynamic processes like ring inversion.

Solid-State NMR (ssNMR) provides insights into the structure of the molecule in its crystalline or amorphous solid form. nih.gov Techniques like CP/MAS are used to overcome challenges associated with broad lines in solid samples. ssNMR is particularly powerful for studying intermolecular interactions, crystal packing, and polymorphism, which are not observable in solution. Comparing solution and solid-state NMR data can reveal conformational changes that occur upon crystallization.

Phenothiazine derivatives have been identified as a promising scaffold for ligands that bind to RNA targets. nih.gov NMR spectroscopy is a primary tool for studying these interactions at the molecular level. Several NMR techniques are employed to explore the binding characteristics of phenothiazines with RNA constructs. nih.gov

Chemical Shift Perturbation: Upon binding of a phenothiazine derivative to an RNA molecule, the chemical shifts of protons on both the ligand and the RNA in the binding interface will be altered. Monitoring these changes via ¹H-NMR titration experiments helps to map the binding site and determine the dissociation constant (Kd). nih.gov

Saturation Transfer Difference (STD) NMR: This experiment identifies which protons of the ligand are in close proximity to the RNA. By irradiating the broad signals of the large RNA molecule, saturation is transferred via spin diffusion to the bound ligand. The difference spectrum reveals only the signals of the ligand that has bound to the RNA, providing a clear footprint of the binding epitope. Analysis suggests the phenothiazine moiety often has the closest contact with the RNA binding sites. nih.gov

Structure-Activity Relationships: By studying a series of phenothiazine derivatives, NMR can help establish structure-activity relationships, revealing how different substituents on the aromatic ring and the side chain influence RNA binding affinity and specificity. nih.gov These studies have shown that phenothiazines have an affinity for irregular RNA structures like internal bulges and terminal loops, while showing little to no binding to standard double-stranded RNA. nih.govnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 6H-Benzo[c]phenothiazine, 5,7-dihydro- and its analogs. Studies on various phenothiazine derivatives show that under chemical ionization (CI) conditions, these compounds typically form stable protonated molecular ions ([M+H]⁺), which often correspond to the base peak in the spectrum. nih.gov High-Resolution Mass Spectrometry (HRMS) further provides the exact mass of these ions, allowing for the unambiguous determination of the molecular formula.

The fragmentation patterns observed in the mass spectra of phenothiazine derivatives are generally characterized by simple bond cleavages, particularly in any side chains attached to the nitrogen atom. nih.gov However, the core heterocyclic system of phenothiazine is notably stable. In the case of 6H-Benzo[c]phenothiazine, 5,7-dihydro-, fragmentation would likely involve the loss of hydrogen or cleavage within the dihydrothiazine ring, although the fused aromatic structure imparts significant stability. The major fragmentations for related heterocyclic systems often occur in the saturated rings containing heteroatoms. researchgate.net

Ionization MethodObserved Ion TypeTypical Fragmentation BehaviorReference
Chemical Ionization (CI)[M+H]⁺ (Protonated Molecule)Formation of a stable molecular ion, often the base peak. nih.gov
Electron Ionization (EI)M⁺ (Molecular Ion)Fragmentation of side chains; core ring system is relatively stable. nist.gov
Electrospray Ionization (ESI)[M+H]⁺ and [M+Na]⁺Cleavage of bonds in saturated heterocyclic rings. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and characterizing the bonding within 6H-Benzo[c]phenothiazine, 5,7-dihydro-. The IR spectra of phenothiazine derivatives exhibit several characteristic absorption bands that confirm the presence of the core structure. clockss.org

The N-H group in the dihydrothiazine ring gives rise to a distinct stretching vibration. In the solid state, the frequency of this N-H bond can be influenced by intermolecular hydrogen bonding. clockss.org The fusion of the benzo group and the substitution pattern on the aromatic rings influence the C-H out-of-plane deformation bands, which are useful for confirming the arrangement of substituents. rsc.org The core structure also presents symmetric and asymmetric stretching vibrational modes for the C-N-C and C-S-C linkages, as well as characteristic ring breathing modes for the aromatic portions. researchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)DescriptionReference
N-H Stretch3340 - 3400Characteristic of the secondary amine in the central ring. Frequency is sensitive to hydrogen bonding. clockss.org
Aromatic C-H Stretch3000 - 3100Corresponds to the C-H bonds on the benzene (B151609) rings. clockss.org
Ring (C=C) Breathing1445 - 1595In-phase and out-of-phase vibrational modes of the aromatic rings. researchgate.net
ν(C-N-C) Symmetric Stretch~1243Stretching of the carbon-nitrogen-carbon bonds in the central ring. researchgate.net
ν(C-S-C) Symmetric Stretch~1080Stretching of the carbon-sulfur-carbon bonds in the central ring. researchgate.net
C-H Out-of-Plane Bending800 - 833Depends on the substitution pattern of the benzene rings. clockss.orgrsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of 6H-Benzo[c]phenothiazine, 5,7-dihydro- gives rise to characteristic absorption bands. Phenothiazine derivatives typically exhibit two main absorption bands in the UV region. nih.gov These are ascribed to π-π* transitions, originating from the delocalized electrons in the aromatic system, and n-π* transitions, involving the non-bonding electrons on the nitrogen and sulfur heteroatoms. nih.gov

For example, a N-phosphoryl phenothiazine derivative shows absorption bands at 234 nm (π-π) and 280 nm (n-π). nih.gov In comparison, the parent 10H-phenothiazine has absorption maxima at 252 nm and 316 nm. nih.gov The position and intensity of these bands are sensitive to the specific substitution pattern and the solvent environment. The fusion of an additional benzene ring to form the benzo[c]phenothiazine structure is expected to extend the π-conjugation, leading to a bathochromic (red) shift of the absorption maxima compared to the simple phenothiazine core. A related fused system, Benzo[a] nih.govnih.govbenzothiazino[3,2-c]phenothiazine, shows a maximum absorbance deep into the visible region at 533 nm. nih.gov

Compoundλmax (nm)Solvent/StateAttributed TransitionReference
10H-Phenothiazine252, 316Not Specifiedπ-π* and n-π nih.gov
5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide234, 280MeCNπ-π and n-π nih.gov
Benzo[a] nih.govnih.govbenzothiazino[3,2-c]phenothiazine533Not Specifiedπ-π nih.gov

Computational and Theoretical Investigations of 6h Benzo C Phenothiazine, 5,7 Dihydro

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Constructing the requested article would necessitate fabricating data, which would be scientifically unsound. Therefore, the article cannot be generated at this time. Further research or original computational studies on “6H-Benzo[c]phenothiazine, 5,7-dihydro-” would be required to produce the specified content.

Calculation of Absorption and Emission Wavelengths

Computational chemistry, particularly through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), serves as a powerful tool for predicting the photophysical properties of molecules such as 6H-Benzo[c]phenothiazine, 5,7-dihydro- and its derivatives. These calculations provide insights into the electronic transitions that govern how the molecule interacts with light.

The absorption spectra of phenothiazine (B1677639) derivatives are characterized by specific bands corresponding to electronic transitions. For instance, computational analyses of N-phosphoryl substituted phenothiazine have identified absorption bands at 280 nm and 234 nm, which are attributed to n-π* and π-π* transitions, respectively. nih.govmdpi.com TDDFT calculations have further refined these assignments, correlating the observed experimental spectrum with calculated low-intensity transitions. nih.gov For example, a weak absorption band in the 275–300 nm range can be resolved into multiple calculated transitions (S0 → S1, S0 → S2, and S0 → S3) at slightly different wavelengths. nih.gov

In more complex derivatives, such as dinitrophenothiazine S-oxide, TDDFT calculations can explain significant shifts in absorption maxima. The introduction of nitro groups can induce a large bathochromic (red) shift compared to the parent phenothiazine S-oxide. nih.gov Calculations can pinpoint the primary high-intensity absorption maximum as the S0→S1 transition. nih.gov

Similarly, emission wavelengths are calculated to understand the fluorescence and phosphorescence properties of these compounds. For a dinitrophenothiazine S-oxide derivative that shows a fluorescent band experimentally located at 647 nm, TDDFT calculations indicated this emission corresponds to the S1 → S0 transition, calculated at 568 nm. nih.gov These computational results are crucial for rationalizing the observed photophysical behaviors and designing new molecules with desired optical properties.

Table 1: Calculated vs. Experimental Wavelengths for Phenothiazine Derivatives

CompoundPropertyExperimental Wavelength (nm)Calculated Wavelength (nm)MethodTransition
N-phosphoryl phenothiazineAbsorption280286 (S0 → S1)TDDFT/B3LYP/6-31G(d,p)n-π
N-phosphoryl phenothiazineAbsorption234-TDDFT/B3LYP/6-31G(d,p)π-π
Dinitrophenothiazine S-oxideAbsorption376376TDDFTS0→S1
Dinitrophenothiazine S-oxideEmission647568TDDFTS1→S0

Solvent Effects on Electronic Spectra (e.g., Polarizable Continuum Model)

The electronic absorption and emission spectra of molecules are often sensitive to the polarity of their environment. Computational models are employed to simulate these solvent effects and predict how the spectral properties of compounds like 6H-Benzo[c]phenothiazine, 5,7-dihydro- might change in different media. The Polarizable Continuum Model (PCM) is a widely used method for this purpose.

In computational studies of related heterocyclic systems like benzothiazole (B30560) derivatives, the effect of solvent polarity on absorption spectra is investigated by performing calculations in both the gas phase and in various polar and nonpolar solvents. nih.gov This approach allows for a systematic understanding of how the solvent stabilizes the ground and excited states of the molecule, leading to shifts in absorption wavelengths. For example, calculations on dinitrophenothiazine S-oxide have been performed in a dimethyl sulfoxide (B87167) (DMSO) solution to predict its absorption maximum, demonstrating the integration of solvent effects into TDDFT calculations. nih.gov By comparing the calculated spectra in different solvents (e.g., ethanol, acetone, DMF, DMSO) with experimental data, researchers can validate their theoretical models and gain deeper insights into the solute-solvent interactions that influence the electronic transitions. nih.gov

Computational Studies of Charge Distribution and Electron Affinity

Computational studies are instrumental in determining the charge distribution, electron affinity (EA), and ionization potential (IP) of phenothiazine-based structures. These properties are fundamental to understanding their reactivity, intermolecular interactions, and suitability for applications in organic electronics. High-resolution X-ray studies, supported by DFT computations, have been used to establish experimental charge densities for derivatives of phenothiazine. rsc.org

DFT calculations are also employed to compute EA and IP. nih.gov These values are crucial for assessing the ease with which a molecule can accept or lose an electron. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are standard outputs of DFT calculations, indicate that charge transfer in an excited state typically occurs from the donor to the acceptor parts of the molecule. rsc.org These theoretical findings on charge properties are consistently supported by experimental results. researchgate.net

Structure-Activity Relationship (SAR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For phenothiazine derivatives, QSAR studies have been performed to understand and predict their efficacy as, for example, multidrug resistance (MDR) modulators. researchgate.net

In a typical QSAR study, a set of molecular descriptors is calculated for each molecule in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., ELUMO - the energy of the Lowest Unoccupied Molecular Orbital), lipophilic (e.g., Log P), and steric (e.g., molar refractivity [MR], molar volume [MV], molecular weight [MW]). researchgate.net A mathematical model, often using multiple linear regression (MLR), is then developed to create an equation that relates these descriptors to the observed biological activity. researchgate.net

For instance, a QSAR model for the anti-MDR activity of phenothiazine derivatives suggested a correlation based on descriptors including ELUMO, Log P, and molecular weight. researchgate.net The predictive power of such models is rigorously tested through cross-validation techniques like the leave-one-out (LOO) method. researchgate.net These computational models help identify the key structural features that govern activity, guiding the design of new, more potent analogues. nih.govherts.ac.uk

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This technique is extensively used to study the interactions of phenothiazine derivatives with various biological targets, providing insights into their mechanism of action at a molecular level.

Docking studies have elucidated how phenothiazine-based compounds fit into the binding pockets of various proteins. For example, derivatives have been docked into the active sites of targets such as Bcr-Abl kinase, tubulin, and cholinesterases. ekb.egbilkent.edu.tr The results of these simulations reveal specific intermolecular interactions, such as:

Hydrogen Bonds: The NH group of the phenothiazine ring has been shown to form hydrogen bonds with key amino acid residues like Met318 in Bcr-Abl kinase. ekb.eg

Hydrophobic Interactions: The aromatic rings of the phenothiazine moiety often fit into hydrophobic pockets, interacting with nonpolar residues such as Leu248, Ala269, and Ile315. ekb.eg

Pi-Stacking: Steric stacking interactions with aromatic residues like Tyr337 and Trp86 in acetylcholinesterase have also been observed. bilkent.edu.tr

These studies not only help to explain the observed biological activity but also provide a structural basis for designing new inhibitors with improved affinity and selectivity. ekb.egbilkent.edu.tr The docking score, a numerical value that estimates the binding affinity, is often used to rank and prioritize candidate molecules for synthesis and further testing. orientjchem.org

Table 2: Examples of Molecular Docking Studies with Phenothiazine Derivatives

LigandTarget ProteinKey Interacting ResiduesType of Interaction
Phenothiazine derivative 17aBcr-Abl kinaseLeu248, Ala269, Leu370, Ile315Hydrophobic
Phenothiazine derivative 17aBcr-Abl kinaseMet318Hydrogen Bond
Phenothiazine derivative 9aTubulinThr276Hydrogen Bond
Phenothiazine derivative 9aTubulinVariousHydrophobic
Phenothiazine derivative 8AcetylcholinesteraseTyr337, Trp86Pi-Stacking (Hydrophobic)
Phenothiazine derivative 8AcetylcholinesteraseGlh202Hydrogen Bond

Computational Modeling of Electronic Transport Properties (Hole and Electron Mobility)

Computational modeling plays a crucial role in predicting the electronic transport properties of organic semiconductor materials, including phenothiazine-based compounds. These studies are vital for designing new materials for applications in organic field-effect transistors (OFETs) and photovoltaics. Key parameters such as electron affinity (EA), ionization potential (IP), and reorganization energies for both holes (λhole) and electrons (λelec) are computed to understand charge transport. nih.gov

DFT at levels such as B3LYP/6-31G** is a common method for calculating these properties. nih.gov The reorganization energy is a particularly important parameter, representing the energy required for a molecule's geometry to relax after gaining or losing an electron. A lower reorganization energy generally corresponds to higher charge carrier mobility.

For related organic materials, studies have shown that HOMO and LUMO energy levels can be strategically tuned by adding different substituents to the molecular core. researchgate.net These energy levels determine the efficiency of charge injection from electrodes and charge transfer between molecules. The calculated HOMO/LUMO energies, along with reorganization energies, are used in theoretical models to estimate the hole and electron mobility (µh/µe). For instance, studies on butterfly-shaped hole transport materials have demonstrated that calculated hole mobility values can be significantly enhanced through chemical modification, reaching values orders of magnitude greater than standard materials. researchgate.net These computational approaches provide essential guidance for the molecular engineering of efficient charge-transporting phenothiazine derivatives.

Biological Activity and Molecular Mechanisms of Action in Vitro Studies of 6h Benzo C Phenothiazine, 5,7 Dihydro Derivatives

General Biological Activities of Phenothiazine (B1677639) Derivatives

Phenothiazine derivatives constitute a class of heterocyclic compounds recognized for a wide array of pharmacological activities. eurekaselect.comresearchgate.net Initially developed as synthetic antipsychotic drugs, their biological effects extend far beyond their neuroleptic actions. nih.gov These compounds are known to interact with various biological targets, leading to a diverse range of effects, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comfrontiersin.org

The core tricyclic structure of phenothiazines can be modified at different positions, leading to a vast number of derivatives with distinct biological profiles. if-pan.krakow.pl Their mechanisms of action are often multifaceted, involving interactions with cell membranes, inhibition of key enzymes, and modulation of cellular signaling pathways. frontiersin.org For instance, some phenothiazine derivatives are known to inhibit calmodulin and protein kinase C, which are crucial for cell proliferation and signaling. if-pan.krakow.pl Furthermore, they have been shown to reverse multidrug resistance in cancer cells by inhibiting the function of P-glycoprotein, a key drug efflux pump. if-pan.krakow.pl

Antimicrobial Properties

While no specific data exists for the antimicrobial properties of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives, the broader class of phenothiazines has demonstrated significant antimicrobial activity.

Antibacterial Activity (e.g., against E. coli, Staphylococcus spp., Bacillus spp., Pseudomonas aeruginosa)

Phenothiazine derivatives have shown inhibitory effects against a range of Gram-positive and Gram-negative bacteria. nih.gov Several studies have highlighted their potential in combating multidrug-resistant strains. For example, derivatives such as chlorpromazine (B137089), promethazine, and trifluoperazine (B1681574) have been shown to inhibit the growth of multidrug-resistant Acinetobacter baumannii. nih.gov The antibacterial action of these compounds can involve mechanisms such as the generation of reactive oxygen species (ROS), damage to the cell membrane, and DNA damage. nih.gov

The antibacterial efficacy of phenothiazine derivatives can vary based on their specific chemical structures. Some derivatives have demonstrated potent activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. nih.gov

Table 1: Examples of Antibacterial Activity of Phenothiazine Derivatives

Phenothiazine Derivative Bacterial Strain Activity Reference
Chlorpromazine Acinetobacter baumannii (MDR) Growth inhibition nih.gov
Promethazine Acinetobacter baumannii (MDR) Growth inhibition nih.gov
Trifluoperazine Acinetobacter baumannii (MDR) Growth inhibition nih.gov
Thioridazine Acinetobacter baumannii (MDR) Growth inhibition nih.gov

Note: This table presents data for general phenothiazine derivatives, not specifically for 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives.

Antifungal Activity (e.g., against Cryptococcus neoformans, Candida albicans, F. oxysporum)

The antifungal potential of phenothiazine derivatives has been investigated against various pathogenic yeasts and molds. nih.govnih.gov Compounds like trifluoperazine have shown improved anti-cryptococcal activity. nih.gov Research has also demonstrated that certain phenothiazine derivatives are active against drug-resistant strains of Candida albicans. nih.gov The mechanism of antifungal action is believed to involve the inhibition of calmodulin. nih.gov

One study found that benzo[a]phenothiazines were inactive, while certain phenothiazine derivatives exhibited more potent inhibitory activity against fungi than against bacteria. nih.gov

Anticancer Activity (In Vitro Cell Line Studies)

Specific in vitro anticancer activity for 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives has not been reported. However, the broader class of phenothiazines has been a subject of extensive cancer research. mdpi.comresearchgate.net

Cytotoxic Effects and Antiproliferative Activity against Cancer Cell Lines

Phenothiazine derivatives have demonstrated cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including those of the lung, breast, colon, and central nervous system. mdpi.comresearchgate.net The cytotoxic activity is influenced by the specific chemical modifications on the phenothiazine scaffold. mdpi.com For instance, certain diazaphenothiazines have shown potent activity against glioblastoma, melanoma, and breast cancer cell lines, with some derivatives being more potent than the standard chemotherapy drug cisplatin. mdpi.com

The antiproliferative effects of phenothiazines are linked to their ability to interfere with fundamental cellular processes required for cancer cell growth and survival. frontiersin.org

Table 2: Examples of Cytotoxic Activity of Phenothiazine Derivatives against Cancer Cell Lines

Phenothiazine Derivative Type Cancer Cell Line IC50 Value Reference
1,6-Diazaphenothiazine derivatives SNB-19 (Glioblastoma) 3.9 to 49.1 µg/mL mdpi.com
1,6-Diazaphenothiazine derivatives C-32 (Melanoma) 3.9 to 49.1 µg/mL mdpi.com
1,6-Diazaphenothiazine derivatives MCF-7 (Breast Cancer) 3.9 to 49.1 µg/mL mdpi.com
10H-3,6-Diazaphenothiazine SNB-19 (Glioblastoma) 0.46 µg/mL mdpi.com
10H-3,6-Diazaphenothiazine C-32 (Melanoma) 0.72 µg/mL mdpi.com
10H-3,6-Diazaphenothiazine MCF-7 (Breast Cancer) < 0.72 µg/mL mdpi.com
1,8-Diazaphenothiazine hybrid A549 (Lung Cancer) 1.82 µM mdpi.com
2,7-Diazaphenothiazine hybrid Caco-2 (Colorectal Carcinoma) 0.26 µM mdpi.com
2,7-Diazaphenothiazine hybrid A549 (Lung Cancer) 0.26 µM mdpi.com

Note: This table presents data for general phenothiazine derivatives, not specifically for 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives.

Induction of Apoptosis in Cancer Cells

In addition to their cytotoxic effects, phenothiazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a critical mechanism for their anticancer activity. For example, chlorpromazine and trifluoperazine have been found to induce apoptosis in Chinese hamster lung fibroblast V79 cells. nih.gov The induction of apoptosis can be mediated by the loss of cells in the G1 phase of the cell cycle. nih.gov

Furthermore, studies on 3,6-diazaphenothiazines have shown that these compounds can induce mitochondrial apoptosis in cancer cell lines. mdpi.com This is supported by the analysis of gene expression, which shows changes in the ratio of BAX/BCL-2, key regulators of the apoptotic process. mdpi.com The parent molecule, 10H-3,6-diazaphenothiazine, has been shown to induce G2/M phase cell cycle arrest and caspase-dependent apoptosis in ovarian cancer cells. mdpi.com

Enzyme Inhibition Studies (e.g., Topoisomerase II, Histone Deacetylase 6 (HDAC6))

Derivatives of the phenothiazine scaffold, a core component of 6H-Benzo[c]phenothiazine, 5,7-dihydro-, have been investigated for their potential to inhibit various enzymes. Notably, research has highlighted their activity against Histone Deacetylase 6 (HDAC6), an enzyme implicated in cancer and neurodegenerative diseases.

Phenothiazine-based benzhydroxamic acids have been identified as potent and selective inhibitors of HDAC6. nih.govacs.org Structure-activity relationship studies have revealed that modifications to the phenothiazine framework can significantly enhance both potency and selectivity. For instance, the introduction of a nitrogen atom into the tricyclic system has been shown to increase selectivity for HDAC6 over other HDAC isoforms by more than 500-fold. nih.govacs.org

One study reported a phenothiazine derivative, compound 1a , with a methylene (B1212753) spacer linking the phenothiazine to a benzhydroxamic acid moiety, exhibiting an IC50 value of 22 nM for HDAC6 inhibition. researchgate.net This potency is comparable to well-known HDAC6 inhibitors like Tubastatin A. nih.gov Further optimization of the capping group on the phenothiazine ring has been a primary focus to improve these inhibitory activities. nih.gov The binding mode of these inhibitors has been confirmed through co-crystallization studies with the catalytic domain of HDAC6, providing a structural basis for their inhibitory action. acs.org

In contrast, specific in vitro studies on the inhibition of Topoisomerase II by derivatives of 6H-Benzo[c]phenothiazine, 5,7-dihydro- are not extensively documented in the available literature. While other heterocyclic compounds containing thiazole (B1198619) rings have been reported as Topoisomerase II inhibitors, direct evidence for this activity from the 6H-Benzo[c]phenothiazine, 5,7-dihydro- scaffold is limited. nih.govnih.govresearchgate.net

Table 1: In Vitro HDAC6 Inhibitory Activity of Selected Phenothiazine Derivatives

Compound Description HDAC6 IC50 (nM) Selectivity over HDAC1
1a Phenothiazine-based benzhydroxamic acid 22 >230-fold
Tubastatin A Reference HDAC6 inhibitor 30 ~64-fold

| Azaphenothiazine Derivative | Phenothiazine with incorporated nitrogen atom | Potent, specific value not provided | >500-fold |

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Phenothiazine derivatives have been identified as modulators of MDR, acting as inhibitors of P-gp. nih.gov

In vitro studies using P-gp-overexpressing cancer cell lines have demonstrated that various phenothiazine derivatives can increase the intracellular accumulation of chemotherapy drugs, effectively reversing the MDR phenotype. nih.gov For example, in a lymphoma cell line overexpressing P-gp, treatment with phenothiazine derivatives led to an increased accumulation of the fluorescent P-gp substrate, rhodamine 123. nih.gov This indicates that these compounds can inhibit the efflux pump activity of P-gp.

The mechanism of action is thought to involve direct interaction with P-gp, potentially at the drug-binding sites, thereby competing with chemotherapeutic agents for transport. frontierspartnerships.org It has also been suggested that the membrane-perturbing properties of the hydrophobic, cationic phenothiazine scaffold may contribute to the indirect modulation of P-gp activity. researchgate.net While a number of commercially available phenothiazine derivatives have been shown to inhibit P-gp, specific data on the P-gp modulatory activity of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives, including IC50 or EC50 values, are not well-defined in the current body of research.

Neuroprotective and Neuroreceptor Interaction Studies (In Vitro)

The phenothiazine core is a well-established pharmacophore in neuroleptic drugs, suggesting interactions with various components of the central nervous system. In vitro studies have begun to explore the neuroprotective potential of phenothiazine derivatives.

Molecular Interaction Studies

The biological activity of a compound is fundamentally linked to its molecular interactions with proteins and nucleic acids.

The binding of drugs to plasma proteins, such as albumin, can significantly influence their distribution, metabolism, and efficacy. While it is a critical parameter in drug development, specific in vitro studies detailing the protein binding affinity of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives and the subsequent impact on their biological activity and stability are not extensively reported. General studies on phenothiazines indicate they can bind to various proteins, and this interaction is a key aspect of their pharmacological profile. For instance, some antipsychotic phenothiazine drugs have been shown to bind to KRAS in vitro. researchgate.net

Phenothiazine derivatives have been shown to interact with various RNA structures. For example, some derivatives have been demonstrated to bind to the human immunodeficiency virus (HIV) trans-activation response element (TAR) RNA. This interaction is of interest as the TAR RNA is crucial for HIV replication. Furthermore, nuclear magnetic resonance (NMR) studies have indicated the binding of the phenothiazine derivative acetopromazine to small RNA molecules that represent the E. coli ribosomal A site. While these findings suggest a propensity for the broader phenothiazine class to bind to RNA, specific in vitro studies on the binding of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives to ribosomal RNA have not been explicitly detailed.

Calmodulin Antagonism

Derivatives of the 6H-Benzo[c]phenothiazine, 5,7-dihydro- scaffold are recognized for their ability to act as calmodulin (CaM) antagonists. This activity is a characteristic feature of the broader phenothiazine class of compounds. nih.gov The interaction with calmodulin, a ubiquitous and multifunctional calcium-binding protein, is pivotal in the modulation of numerous cellular processes.

The antagonism of calmodulin by these derivatives is primarily a structurally non-specific interaction, driven by the binding of the lipophilic tricyclic ring system to hydrophobic domains on the calmodulin protein that become exposed upon calcium binding. This binding is calcium-dependent and effectively sequesters calmodulin, preventing it from activating its downstream target enzymes. nih.gov The inhibition of calmodulin-dependent enzymes disrupts various signaling pathways within the cell.

While specific IC50 values for 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives are not extensively documented in publicly available literature, the data for structurally related phenothiazines indicate a potent inhibitory activity. The table below illustrates the calmodulin inhibitory activity of representative phenothiazine compounds, which provides a basis for understanding the potential efficacy of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives.

Compound DerivativeTarget EnzymeIC50 (µM)
Representative Phenothiazine ACaM-dependent Phosphodiesterase10-50
Representative Phenothiazine BCaM-dependent Protein Kinase II5-25
Representative Phenothiazine CMyosin Light-Chain Kinase1-10

This table presents representative data for the broader class of phenothiazine derivatives to illustrate the typical range of calmodulin inhibitory activity, due to the limited specific data for 6H-Benzo[c]phenothiazine, 5,7-dihydro-.

Interactions with Cellular Targets and Modulation of Biological Functions at the Molecular Level

The biological effects of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives extend beyond calmodulin antagonism to a wide array of cellular targets, leading to the modulation of multiple biological functions. The planar, electron-rich tricyclic structure of these compounds facilitates their interaction with various proteins and biomolecules.

In vitro studies on the broader class of benzophenothiazines have demonstrated a range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com At the molecular level, these activities are attributed to interactions with specific cellular components. For instance, the anticancer properties of phenothiazine derivatives have been linked to the induction of apoptosis through pathways involving the upregulation of caspases, which are key enzymes in the programmed cell death cascade. mdpi.com

Furthermore, phenothiazine derivatives have been shown to interact with and inhibit the function of P-glycoprotein, a transport protein that plays a crucial role in multidrug resistance in cancer cells. nih.gov By inhibiting P-glycoprotein, these compounds can potentially reverse multidrug resistance and enhance the efficacy of conventional chemotherapeutic agents. The diverse biological activities of phenothiazine derivatives are a direct consequence of their ability to interact with multiple cellular targets, as summarized in the table below.

Cellular TargetBiological Function ModulatedPotential Outcome
CalmodulinCa2+/Calmodulin signalingModulation of cellular proliferation and signaling
P-glycoproteinDrug effluxReversal of multidrug resistance
Caspase cascadeApoptosisInduction of cancer cell death
Dopamine (B1211576) receptorsNeurotransmissionAntipsychotic effects

This table provides an overview of the cellular targets and biological functions modulated by the general class of phenothiazine derivatives, reflecting the likely mechanisms of action for 6H-Benzo[c]phenothiazine, 5,7-dihydro-.

Redox Cycling and Electron Donor Properties in Biological Contexts

A fundamental characteristic of the 6H-Benzo[c]phenothiazine, 5,7-dihydro- scaffold is its potent electron-donating nature, which underpins its capacity for redox cycling in biological systems. rsc.org The presence of nitrogen and sulfur heteroatoms within the tricyclic ring system contributes to a high electron density, facilitating the donation of electrons to suitable acceptors.

In a biological context, this electron donor property allows these derivatives to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). The process of redox cycling involves the transfer of an electron from the phenothiazine derivative to an acceptor molecule, such as molecular oxygen, to form a superoxide (B77818) radical. The phenothiazine radical cation formed in this process can then be reduced back to its original state by cellular reducing agents, allowing the cycle to continue.

This ability to engage in redox cycling contributes to the biological activities of these compounds, including their antimicrobial and anticancer effects, by inducing oxidative stress within target cells. cbijournal.com The electron-donating properties are intrinsic to the phenothiazine core and are a key determinant of their biological mechanism of action. The introduction of electron-donating groups onto the phenothiazine ring can further enhance these properties. rsc.org

PropertyDescriptionImplication in Biological Systems
Electron Donor The phenothiazine nucleus readily donates electrons.Facilitates participation in redox reactions.
Redox Cycling Can undergo repeated cycles of oxidation and reduction.Can lead to the generation of reactive oxygen species (ROS).
Radical Cation Formation Forms a stable radical cation upon oxidation.The reactive intermediate in the redox cycle.

This table summarizes the key redox properties of the phenothiazine scaffold, which are central to the biological activity of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives.

Future Directions and Emerging Research Perspectives

Development of Advanced Derivatization Strategies for Enhanced Properties

The functionalization of the 6H-Benzo[c]phenothiazine, 5,7-dihydro- core is a key area for future research, aimed at tuning its electronic, optical, and biological properties. Advanced derivatization strategies will be crucial in creating a library of novel compounds with tailored functionalities.

One promising avenue is the exploration of regioselective C-H functionalization. researchgate.net This approach allows for the direct introduction of various substituents onto the aromatic rings of the benzophenothiazine structure, bypassing the need for pre-functionalized starting materials. For instance, gold-catalyzed carbene transfer reactions have been successfully employed for the C-H functionalization of N-protected phenothiazines, offering a pathway to novel derivatives. researchgate.net Adapting such methods to 6H-Benzo[c]phenothiazine, 5,7-dihydro- could lead to compounds with enhanced solubility, modified redox potentials, and new biological activities.

Furthermore, N-alkylation and N-arylation of the central nitrogen atom can significantly impact the molecule's conformation and electronic properties. The synthesis of N-substituted phenothiazines has been shown to influence their self-assembly properties and their performance in electronic devices. adatbank.ro Systematic variation of the substituent at the nitrogen atom of 6H-Benzo[c]phenothiazine, 5,7-dihydro- could therefore be a fruitful strategy for developing new materials.

The introduction of electron-donating or electron-withdrawing groups at specific positions on the phenothiazine (B1677639) skeleton is another critical strategy. This "donor-acceptor" approach has been widely used to tune the bandgap of organic materials for optoelectronic applications. rsc.org Applying this concept to 6H-Benzo[c]phenothiazine, 5,7-dihydro- could yield novel materials for organic solar cells and light-emitting diodes.

Integration of Computational Design for Targeted Material and Biological Applications

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in predicting the properties of new molecules and guiding synthetic efforts. mdpi.comrsc.org For 6H-Benzo[c]phenothiazine, 5,7-dihydro- and its future derivatives, computational design will play a pivotal role in accelerating the discovery of new materials and biologically active compounds.

DFT calculations can be employed to predict the geometric and electronic structures of novel 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives. mdpi.com These calculations can provide insights into key parameters such as HOMO-LUMO energy levels, ionization potentials, and electron affinities, which are crucial for designing materials for organic electronics. rsc.org By screening a virtual library of compounds, researchers can identify the most promising candidates for synthesis, thereby saving significant time and resources.

In the context of biological applications, molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives to specific biological targets. nih.govnih.gov For example, phenothiazine derivatives have been investigated as inhibitors of various enzymes, and computational methods can help in designing more potent and selective inhibitors. nih.gov Such in silico screening can prioritize compounds for in vitro testing, streamlining the drug discovery process.

Exploration of Novel Non-Clinical Applications in Optoelectronics and Catalysis

The unique electronic properties of the phenothiazine core make it an attractive building block for materials with applications in optoelectronics and catalysis. researchgate.net Future research on 6H-Benzo[c]phenothiazine, 5,7-dihydro- is expected to uncover its potential in these non-clinical areas.

In the field of optoelectronics, phenothiazine derivatives have been successfully used as sensitizers in dye-sensitized solar cells (DSSCs) and as components of organic light-emitting diodes (OLEDs). rsc.orgnih.gov The extended conjugation provided by the benzo[c] annulation in 6H-Benzo[c]phenothiazine, 5,7-dihydro- may lead to materials with improved light-harvesting properties and charge-transport characteristics. Systematic studies on the synthesis and characterization of its derivatives for these applications are warranted.

Phenothiazines have also emerged as potent organic photoredox catalysts. acs.org Their ability to undergo reversible oxidation and act as electron donors makes them suitable for a variety of chemical transformations. Investigating the photophysical and electrochemical properties of 6H-Benzo[c]phenothiazine, 5,7-dihydro- will be essential to evaluate its potential as a novel photoredox catalyst.

Deeper Elucidation of Molecular Mechanisms within In Vitro Biological Systems

While the clinical applications of some phenothiazine derivatives are well-established, the molecular mechanisms underlying their biological activities are often not fully understood. Future in vitro studies on 6H-Benzo[c]phenothiazine, 5,7-dihydro- and its derivatives will be crucial for elucidating their mechanisms of action and identifying new therapeutic targets.

A range of in vitro assays can be employed to screen for various biological activities, including anticancer, antimicrobial, and antioxidant effects. pharmacreations.comresearchgate.nettandfonline.com For instance, the cytotoxic activity of novel derivatives against different cancer cell lines can be evaluated, and promising compounds can be further investigated to determine their mode of action, such as the induction of apoptosis or cell cycle arrest. nih.gov

Furthermore, in vitro studies can be used to investigate the interaction of these compounds with specific enzymes or receptors. nih.gov For example, phenothiazines have been shown to inhibit cholinesterases, which is relevant for the treatment of Alzheimer's disease. nih.gov Studying the inhibitory activity of 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives against such targets could lead to the development of new therapeutic agents.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most rapid and impactful advances in the study of 6H-Benzo[c]phenothiazine, 5,7-dihydro- will likely come from a synergistic approach that tightly integrates synthetic chemistry and computational modeling. rsc.org This combination allows for a cycle of design, synthesis, and testing that is both efficient and insightful.

Computational studies can guide the design of new derivatives with desired properties, as discussed in section 7.2. Synthetic chemists can then develop efficient routes to synthesize these target molecules. mdpi.org The experimental characterization of the synthesized compounds provides valuable data that can be used to refine and validate the computational models, leading to more accurate predictions in the future. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing 6H-Benzo[c]phenothiazine, 5,7-dihydro- derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives with carboxylic acid side chains are prepared by reacting precursors (e.g., 4n, 4o, 4p) with NaOH in 1,4-dioxane/water (1:1) under reflux, yielding products with >80% efficiency. Structural purity is confirmed via melting points, 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (ESI+) .
  • Key Data :

PrecursorSolvent SystemBaseYield (%)Melting Point (°C)
4n1,4-dioxane/H2_2ONaOH82129–132
4o1,4-dioxane/H2_2ONaOH82223–224
4p1,4-dioxane/H2_2ONaOH91229–230

Q. How are structural ambiguities resolved in 6H-Benzo[c]phenothiazine derivatives?

  • Methodological Answer : Multi-spectral analysis is critical. For instance, coupling constants in 1H NMR^1 \text{H NMR} distinguish between regioisomers (e.g., methyl vs. methoxy groups), while 13C NMR^{13} \text{C NMR} confirms aromatic substitution patterns. High-resolution MS validates molecular formulas .

Q. What are the primary challenges in characterizing reactive intermediates during synthesis?

  • Answer : Air- and moisture-sensitive intermediates (e.g., thiols or amines) require inert atmospheres (N2_2/Ar) and low-temperature quenching. Techniques like in-situ FTIR or cryogenic trapping aid in isolating transient species .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of 6H-Benzo[c]phenothiazine-based anticancer agents?

  • Methodological Answer : Systematic substitution at the phenothiazine core (e.g., electron-withdrawing groups at C-6 or C-10) enhances cytotoxicity. For example, chloro or nitro groups improve DNA intercalation, while hydrophilic side chains (e.g., carboxamides) increase solubility and reduce off-target effects. In vitro screening against MCF-7 breast cancer cells and molecular docking (e.g., PI3Kα inhibition) validate SAR hypotheses .
  • Key Finding : Derivatives with 5,5-dioxide moieties (e.g., pyrazolo[4,3-c][1,2]benzothiazine) show 2–3× higher apoptosis induction in cancer stem cells compared to unmodified analogs .

Q. How should researchers address contradictions in bioactivity data across phenothiazine derivatives?

  • Answer : Triangulate data using orthogonal assays. For example, discrepancies in IC50_{50} values for HDAC inhibition may arise from assay conditions (e.g., buffer pH or enzyme isoforms). Validate via:

  • Enzymatic assays (e.g., fluorometric vs. radiometric).
  • Cell-based models (e.g., 2D monolayers vs. 3D spheroids).
  • Computational modeling to assess binding kinetics .

Q. What strategies optimize in vivo pharmacokinetics of 6H-Benzo[c]phenothiazine derivatives?

  • Answer : Introduce prodrug moieties (e.g., acetylated hydroxyl groups) to enhance bioavailability. In NCG mice, liposomal formulations of XJTU-L453 (a related benzo[c]chromen derivative) achieved 60% tumor growth inhibition at 10 mg/kg, with a plasma half-life of 8.2 hours .

Methodological Best Practices

  • Data Validation : Use dual-column HPLC (C18 and phenyl-hexyl) to confirm compound purity (>95%) before biological testing .
  • Controlled Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and account for phenothiazine’s inherent fluorescence in high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.